Cas no 351000-82-3 (3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide)

3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide is a specialized heterocyclic compound featuring a benzothiophene core functionalized with chloro, ethyl, and carbohydrazide groups. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The chloro and ethyl substitutions enhance its potential for further derivatization, while the carbohydrazide moiety offers versatility in forming hydrazone or other nitrogen-containing derivatives. Its well-defined molecular framework is advantageous for applications in medicinal chemistry, such as the design of enzyme inhibitors or bioactive agents. The compound’s purity and stability ensure consistent performance in research and industrial settings.
3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide structure
351000-82-3 structure
Product Name:3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide
CAS No:351000-82-3
MF:C11H11ClN2OS
MW:254.735840082169
MDL:MFCD01924130
CID:302853
PubChem ID:2757502
Update Time:2025-07-10

3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-6-ethylbenzo[b]thiophene-2-carbohydrazide
    • 3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide
    • Benzo[b]thiophene-2-carboxylicacid, 3-chloro-6-ethyl-, hydrazide
    • AC1MBW0J
    • ALBB-002527
    • BBL016083
    • CTK1C1753
    • MolPort-000-152-902
    • STK315856
    • AKOS003271271
    • VS-05131
    • DTXSID60373924
    • A924829
    • 3-Chloro-6-ethyl-benzo[b]thiophene-2-carboxylic acid hydrazide
    • MFCD01924130
    • 351000-82-3
    • MDL: MFCD01924130
    • Inchi: 1S/C11H11ClN2OS/c1-2-6-3-4-7-8(5-6)16-10(9(7)12)11(15)14-13/h3-5H,2,13H2,1H3,(H,14,15)
    • InChI Key: OVGOKWDEFIKZKA-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(NN)=O)SC2C=C(C=CC=21)CC

Computed Properties

  • Exact Mass: 254.02823
  • Monoisotopic Mass: 254.028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 83.4Ų

Experimental Properties

  • Density: 1.374
  • Refractive Index: 1.672
  • PSA: 55.12

3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide Security Information

  • Storage Condition:Sealed in dry,2-8°C

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3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide Suppliers

Amadis Chemical Company Limited
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(CAS:351000-82-3)3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide
Order Number:A924829
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:41
Price ($):429.0
Email:sales@amadischem.com

3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide Related Literature

Additional information on 3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Introduction to 3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide (CAS No. 351000-82-3)

3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide, identified by the CAS number 351000-82-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzothiophene family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both chloro and ethyl substituents, along with the carbohydrazide functional group, imparts unique reactivity and potential applications in medicinal chemistry.

The benzothiophene core is a fused ring system consisting of a benzene ring and a thiophene ring, which is known to be a privileged scaffold in drug discovery. The introduction of the chloro group at the 3-position and the ethyl group at the 6-position enhances the electronic properties of the molecule, making it more susceptible to nucleophilic substitution reactions. Additionally, the carbohydrazide moiety at the 2-position serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzothiophene derivatives. These compounds have shown promise in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The specific structural features of 3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide make it an intriguing candidate for further exploration in these areas.

One of the most compelling aspects of this compound is its potential as a precursor for synthesizing biologically active molecules. The carbohydrazide group can undergo various chemical transformations, such as condensation reactions with aldehydes or ketones, leading to the formation of hydrazones or Schiff bases. These intermediates are often explored for their pharmacological properties. For instance, hydrazones derived from benzothiophene carbohydrazides have been reported to exhibit inhibitory effects on certain enzymes and receptors involved in pathogenic processes.

Recent studies have highlighted the importance of benzothiophene derivatives in addressing unmet medical needs. Researchers have been particularly interested in their ability to modulate key biological pathways associated with diseases such as cancer and neurodegeneration. The structural motif of 3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide aligns well with this trend, offering a scaffold that can be modified to target specific disease mechanisms.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include chlorination of benzothiophene precursors followed by ethylation and subsequent introduction of the carbohydrazide group. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to achieve regioselective modifications.

In terms of applications, 3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide has been investigated for its potential role in drug development. Preliminary in vitro studies suggest that derivatives of this compound may possess inhibitory activity against certain enzymes overexpressed in tumor cells. This makes it a valuable starting point for designing novel chemotherapeutic agents. Additionally, its ability to cross the blood-brain barrier has been explored, opening avenues for treating neurological disorders.

The compound's stability under various conditions is another critical factor that influences its utility in pharmaceutical applications. Studies have been conducted to evaluate its solubility, thermal stability, and shelf life under different storage conditions. These parameters are essential for determining its feasibility as an active pharmaceutical ingredient (API) or intermediate in drug formulations.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is crucial when handling 3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide on an industrial scale. This includes maintaining strict controls over reaction conditions, purification processes, and quality assurance measures. Collaborative efforts between chemists and regulatory experts are necessary to navigate the complexities of drug development pipelines.

The future prospects of this compound are promising, with ongoing research aimed at expanding its chemical space and exploring new therapeutic modalities. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery process by identifying novel derivatives with enhanced pharmacological profiles.

In conclusion,3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide (CAS No. 351000-82-3) represents a significant advancement in medicinal chemistry due to its versatile structure and potential applications. Its unique combination of functional groups makes it an attractive scaffold for developing innovative therapeutic agents targeting various diseases. As research continues to uncover new biological activities associated with benzothiophene derivatives,this compound is poised to play a pivotal role in future drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:351000-82-3)3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide
A924829
Purity:99%
Quantity:5g
Price ($):429.0
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